molecular formula C10H10F2O2 B15278848 3-(2,4-Difluoro-5-methylphenyl)propanoic acid

3-(2,4-Difluoro-5-methylphenyl)propanoic acid

Cat. No.: B15278848
M. Wt: 200.18 g/mol
InChI Key: BTBBGQFBDHSLEY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluoro-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Difluoro-5-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(2,5-Difluorophenyl)propanoic acid: Similar structure but with fluorine atoms at different positions.

    3-(2,4-Dichlorophenyl)propanoic acid: Chlorine atoms instead of fluorine.

    3-(2,4-Difluoro-5-ethylphenyl)propanoic acid: Ethyl group instead of a methyl group.

Uniqueness

3-(2,4-Difluoro-5-methylphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

3-(2,4-difluoro-5-methylphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h4-5H,2-3H2,1H3,(H,13,14)

InChI Key

BTBBGQFBDHSLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)F)CCC(=O)O

Origin of Product

United States

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